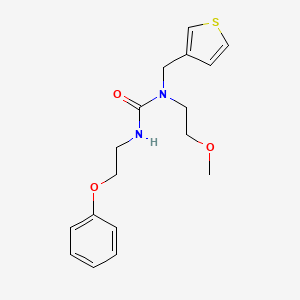

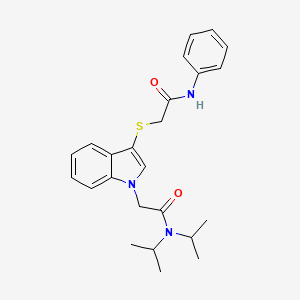

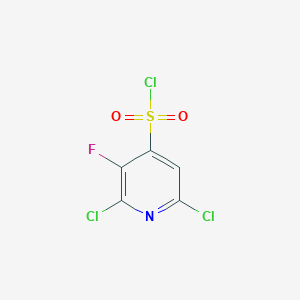

![molecular formula C19H17N3O6 B2561079 3,3'-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] CAS No. 883083-59-8](/img/structure/B2561079.png)

3,3'-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3'-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one], also known as NBMPR, is a chemical compound that has been widely used in scientific research applications. NBMPR was first synthesized in the 1970s and has since been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential future directions.

Applications De Recherche Scientifique

Supramolecular Chemistry

Compounds with nitrobenzylidene groups play a crucial role in supramolecular chemistry, particularly in forming complex structures through non-covalent interactions. For instance, studies on bisimines show that nitrobenzylidene substituents can influence the formation of supramolecular assemblies through C–H⋯O intermolecular contacts, highlighting their potential in designing novel molecular architectures (Reyes-Arellano et al., 2003).

Radiofluorination in Medical Imaging

In the field of medical imaging, specifically positron emission tomography (PET), methyl substituted benzyl groups, including those related to 4-nitrobenzylidene structures, have been explored for their efficacy in protecting hydroxyl groups during the nucleophilic aromatic radiofluorination processes. This research has implications for improving the synthesis of radiotracers for PET imaging, demonstrating the chemical versatility and application of nitrobenzylidene derivatives in developing diagnostic tools (Malik et al., 2011).

Antimicrobial and Antioxidant Properties

Derivatives structurally related to the specified compound have shown significant biological activities. For instance, Schiff base metal complexes incorporating similar functional groups have demonstrated promising antimicrobial and antioxidant properties. These findings suggest the potential of nitrobenzylidene derivatives in contributing to the development of new antimicrobial agents and antioxidants, useful in pharmaceuticals and as food preservatives (Raman et al., 2010).

Corrosion Inhibition

Novel Schiff bases, including those related to 4-nitrobenzylidene, have been identified as effective corrosion inhibitors for metals in acidic environments. This application is particularly relevant in industrial settings where metal corrosion poses significant challenges. The effectiveness of these compounds in inhibiting corrosion opens up new avenues for their application in materials science and engineering (Singh & Quraishi, 2016).

Propriétés

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(4-nitrophenyl)methyl]-6-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6/c1-9-7-13(23)16(18(25)20-9)15(11-3-5-12(6-4-11)22(27)28)17-14(24)8-10(2)21-19(17)26/h3-8,15H,1-2H3,(H2,20,23,25)(H2,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKNWGHLDCWNCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(NC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

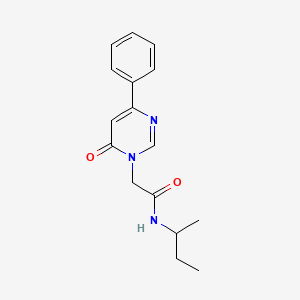

![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2560997.png)

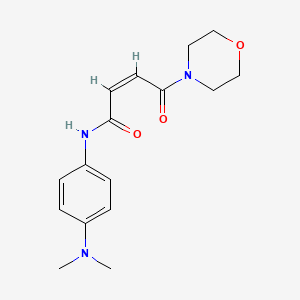

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2561002.png)

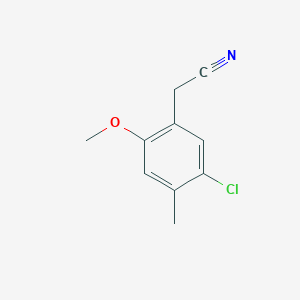

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide](/img/structure/B2561007.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2561013.png)